N-Ethyl-2-pentanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-6-7(3)8-5-2;/h7-8H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEQCDONVQYIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-49-7 | |

| Record name | 2-Pentanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of N-Ethyl-2-pentanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of N-Ethyl-2-pentanamine hydrochloride. This document outlines the key spectroscopic and chromatographic techniques employed, presenting predicted data and detailed experimental protocols to guide researchers in the characterization of this and similar secondary amine hydrochlorides.

Compound Identity and Properties

This compound is a secondary amine hydrochloride. The salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for various laboratory applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-ethyl-N-(1-methylbutyl)amine hydrochloride | [1] |

| CAS Number | 1609396-49-7 | [2] |

| Molecular Formula | C7H18ClN | [3] |

| Molecular Weight | 151.68 g/mol | [2] |

| Appearance | Solid (predicted) | [1] |

| Purity | 95% (typical) | [1] |

Synthetic Pathway

This compound can be synthesized via several routes, with N-alkylation of a primary amine being a common method. This involves the reaction of 2-pentanamine with an ethyl halide. The resulting secondary amine is then treated with hydrochloric acid to form the hydrochloride salt.[2]

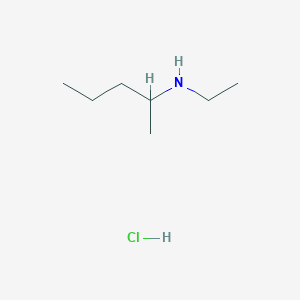

Caption: Synthetic route for this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic and chromatographic techniques. The logical workflow for this process is outlined below.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| CH3 (pentyl) | ~0.9 | t | 3H | a |

| CH2 (pentyl) | ~1.3-1.5 | m | 4H | b, c |

| CH (pentyl) | ~3.0 | m | 1H | d |

| CH3 (on pentyl) | ~1.2 | d | 3H | e |

| CH2 (ethyl) | ~2.8 | q | 2H | f |

| CH3 (ethyl) | ~1.1 | t | 3H | g |

| NH2+ | ~9.0-10.0 | br s | 2H | h |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| CH3 (pentyl) | ~14.0 | a' |

| CH2 (pentyl) | ~20.0, ~35.0 | b', c' |

| CH (pentyl) | ~55.0 | d' |

| CH3 (on pentyl) | ~18.0 | e' |

| CH2 (ethyl) | ~40.0 | f' |

| CH3 (ethyl) | ~12.0 | g' |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are expected to be from the N-H bonds of the ammonium salt and the C-H bonds of the alkyl groups.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong, broad | N-H stretch (secondary ammonium salt) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1580-1650 | Medium | N-H bend (scissoring) |

| 1450-1470 | Medium | C-H bend (scissoring) |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the free base form of the compound after neutralization. The molecular ion peak for N-Ethyl-2-pentanamine (the free base) would be at m/z 115. The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.

Caption: Predicted major fragmentation pathway for N-Ethyl-2-pentanamine.

Experimental Protocols

Synthesis of this compound

-

To a solution of 2-pentanamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and ethyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyl-2-pentanamine.

-

Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution until no further precipitation is observed.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

GC-MS Analysis

-

Prepare a dilute solution of this compound in methanol.

-

To liberate the free amine for GC analysis, add a small amount of a non-volatile base, such as a potassium carbonate solution, to the sample vial.

-

Inject an aliquot of the organic layer into the GC-MS system.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., HP-5MS).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Prepare a stock solution of this compound in a suitable mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through the systematic application of modern analytical techniques. This guide provides the foundational information, predicted data, and experimental protocols necessary to identify and characterize this compound, serving as a valuable resource for researchers in organic synthesis and drug development. The integration of data from NMR, IR, and mass spectrometry, alongside purity assessment by HPLC, allows for a comprehensive and unambiguous confirmation of the molecular structure.

References

An In-depth Technical Guide to N-Ethyl-2-pentanamine hydrochloride

CAS Number: 1609396-49-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. N-Ethyl-2-pentanamine hydrochloride is for laboratory use and is not intended for human or veterinary use.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Introduction

This compound is a secondary amine of interest in organic and medicinal chemistry. Its structure, featuring both an ethyl and a pentyl group attached to a nitrogen atom, provides specific steric and electronic properties that make it a useful building block in synthetic chemistry.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is an advantage for various laboratory applications.[1] This guide provides a summary of its chemical properties, synthesis, and analytical methods, based on available data and established chemical principles.

Chemical and Physical Properties

This compound is a solid at room temperature. While detailed experimental data on its physical properties are limited in publicly accessible literature, its fundamental characteristics have been reported by various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1609396-49-7 | [1][2] |

| Molecular Formula | C₇H₁₈ClN | [2] |

| Molecular Weight | 151.68 g/mol | [1][2] |

| IUPAC Name | N-ethyl-N-(1-methylbutyl)amine hydrochloride | |

| Synonyms | 2-Pentanamine, N-ethyl-, hydrochloride (1:1) | [2] |

| InChI Key | MIEQCDONVQYIBK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCC(C)NCC.Cl | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound can be achieved through several standard organic chemistry transformations. The two primary routes are the N-alkylation of a primary amine and the reductive amination of a ketone.

Synthesis via N-Alkylation

This method involves the direct alkylation of 2-pentanamine with an ethylating agent, such as an ethyl halide. The resulting secondary amine is then converted to its hydrochloride salt. A challenge with this method is the potential for over-alkylation to form a tertiary amine.

Caption: Synthetic pathway via N-alkylation.

Representative Experimental Protocol for N-Alkylation:

-

Reaction Setup: To a solution of 2-pentanamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or toluene, add a base, for example, powdered potassium hydroxide (1.2 eq).

-

Addition of Alkylating Agent: Slowly add an ethyl halide like ethyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to facilitate the nucleophilic substitution reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The organic phase can be washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification of Free Base: Remove the solvent under reduced pressure. The crude N-Ethyl-2-pentanamine may require purification by column chromatography to remove any unreacted starting material and over-alkylated byproducts.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines.[3] It involves the reaction of a ketone (2-pentanone) with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This can often be performed as a one-pot reaction.

Caption: Synthetic pathway via reductive amination.

Representative Experimental Protocol for Reductive Amination:

-

Reaction Setup: In a reaction vessel, dissolve 2-pentanone (1.0 eq) and ethylamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

-

pH Adjustment: Adjust the pH of the mixture to be weakly acidic (around pH 5) using a mild acid like acetic acid. This condition favors the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq), portion-wise to the reaction mixture. These reagents selectively reduce the imine in the presence of the ketone.

-

Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: Quench the reaction by adding a basic aqueous solution (e.g., NaOH solution). Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography.

-

Salt Formation and Isolation: Follow steps 6 and 7 as described in the N-alkylation protocol to obtain the hydrochloride salt.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Caption: General analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound.[4] Since aliphatic amines lack a strong chromophore, derivatization or the use of specific detectors is often necessary.

Representative HPLC Method:

-

Column: A C18 or a mixed-mode column like Primesep A could be suitable.[4]

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

-

Detection:

-

UV Detection: After derivatization with a UV-active agent (e.g., dansyl chloride).

-

Evaporative Light Scattering Detector (ELSD): Suitable for non-chromophoric compounds.[4]

-

Mass Spectrometry (LC-MS): Provides both separation and mass information for identification of the main component and any impurities.

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for purity assessment and identification. The hydrochloride salt would typically be analyzed as its more volatile free base.

Representative GC-MS Method:

-

Sample Preparation: The sample can be dissolved in a solvent and neutralized with a base, or the free base can be extracted into an organic solvent.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute the compound.

-

Detection: Mass spectrometry to identify the compound based on its mass spectrum and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure. ¹H and ¹³C NMR would provide detailed information about the arrangement of atoms in the molecule.

-

¹H NMR: Would show distinct signals for the protons on the ethyl and pentyl groups, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: Would show the expected number of carbon signals corresponding to the unique carbon atoms in the structure.

Biological Activity and Applications

As a secondary amine, this compound serves as a versatile intermediate in organic synthesis.[4] Its structure is suitable for further functionalization to create more complex molecules.[4]

While direct therapeutic applications for this specific compound are not widely reported, it is noted that derivatives of N-Ethyl-2-pentanamine have been explored for potential anti-inflammatory or analgesic properties.[4] This suggests its utility as a scaffold or building block in drug discovery pipelines for constructing molecular frameworks that may target various biological pathways.[4]

Safety and Handling

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Handle the compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

This technical guide provides a consolidated overview of this compound based on available information. For researchers and scientists, this compound represents a useful building block for further chemical exploration. Due to the limited publicly available data, any experimental work should be preceded by a thorough literature search for any new information and a comprehensive risk assessment.

References

An In-depth Technical Guide to N-Ethyl-2-pentanamine Hydrochloride: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet thorough overview of the fundamental physicochemical properties of N-Ethyl-2-pentanamine hydrochloride, with a specific focus on its molecular formula and molecular weight. The information is presented to be a valuable resource for professionals engaged in research, scientific analysis, and drug development.

Core Molecular Attributes

This compound is the hydrochloride salt of the parent compound, N-Ethyl-2-pentanamine. The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds.

Data Presentation: Molecular Properties

The following table summarizes the key quantitative data for N-Ethyl-2-pentanamine and its hydrochloride salt for straightforward comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Ethyl-2-pentanamine | C7H17N | 115.22 |

| This compound | C7H18ClN | 151.68[1][2][3][4] |

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through standard analytical chemistry techniques. High-resolution mass spectrometry (HRMS) is a primary method for confirming the elemental composition and exact mass of the molecule. For the crystalline salt, techniques such as X-ray crystallography can provide definitive structural information, from which the molecular weight can be precisely calculated.

Logical Relationship: From Amine to Hydrochloride Salt

The following diagram illustrates the straightforward chemical relationship between the free base, N-Ethyl-2-pentanamine, and its corresponding hydrochloride salt. This is a simple acid-base reaction where the amine group is protonated by hydrochloric acid.

Caption: Formation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Ethyl-2-pentanamine Hydrochloride in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Ethyl-2-pentanamine hydrochloride in polar solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established principles of medicinal chemistry, general knowledge of secondary amine hydrochlorides, and analogous data to provide a robust framework for researchers.

Introduction

This compound is a secondary amine salt with potential applications as a versatile intermediate in organic and medicinal chemistry.[1] Its hydrochloride form is specifically designed to enhance its stability and solubility in polar solvents, which is a critical attribute for various laboratory and pharmaceutical applications.[1] Understanding the solubility and stability profile of this compound is paramount for its effective use in drug discovery, formulation development, and process chemistry.

This guide outlines the physicochemical properties, solubility characteristics, and stability profile of this compound. It also provides detailed, albeit generalized, experimental protocols for assessing these parameters, along with logical workflows and potential degradation pathways visualized using Graphviz.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the behavior of the compound in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C7H18ClN | [2] |

| Molecular Weight | 151.68 g/mol | [2] |

| Physical Form | Solid | [3] |

| CAS Number | 1609396-49-7 | [2][3] |

| Storage Temperature | Room Temperature | [3] |

| Purity (Typical) | ≥95% | [3] |

Solubility Profile

| Solvent | Estimated Solubility (g/L) at 25 °C | Polarity Index |

| Water | > 200 | 10.2 |

| Methanol | > 150 | 5.1 |

| Ethanol | > 100 | 4.3 |

| Isopropanol | ~50 | 3.9 |

| Acetonitrile | < 10 | 5.8 |

| Dimethylformamide (DMF) | > 100 | 6.4 |

Note: These are estimated values and should be experimentally verified.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired polar solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable derivatizing agent if the chromophore is weak.[1]

-

Calculation: Calculate the solubility in g/L or mg/mL from the determined concentration and the dilution factor.

Caption: Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application. As a secondary amine hydrochloride, it is generally stable under neutral and acidic conditions but may be susceptible to degradation under basic, oxidative, and photolytic stress.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following conditions are typically employed:

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | Generally stable |

| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | De-alkylation, oxidation |

| Oxidative Degradation | 3% H2O2 at room temperature for 24h | N-oxidation, de-alkylation |

| Thermal Degradation | 80 °C (solid-state) for 48h | Decomposition |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Photolytic cleavage |

Experimental Protocol for a Forced Degradation Study

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2). For thermal and photolytic studies, use the solid compound.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Neutralization: For acidic and basic hydrolysis samples, neutralize the solutions to an appropriate pH before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound and identify any degradation products. Calculate the mass balance to account for all components.

Caption: Forced Degradation Study Workflow

Potential Degradation Pathways

Based on the chemical structure of a secondary amine, the following degradation pathways can be postulated.

Caption: Potential Degradation Pathways

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in polar solvents. While specific experimental data for this compound is limited, the provided information, based on established chemical principles and general protocols, offers a valuable resource for researchers and drug development professionals. It is strongly recommended that experimental verification of the estimated solubility and stability profiles be conducted for any specific application. The outlined experimental protocols and workflows provide a clear path for generating this critical data.

References

The Frontier of Amine-Based Bioactives: A Technical Guide to the Potential Biological Activities of N-Ethyl-2-pentanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on N-Ethyl-2-pentanamine hydrochloride and its specific derivatives is currently limited in the public domain. This guide, therefore, extrapolates potential biological activities based on the well-documented pharmacology of structurally related amine compounds. The information presented herein is intended for research and development purposes and should be interpreted as a theoretical framework to guide future investigation. All synthesized compounds would require rigorous experimental validation to confirm their biological effects.

Executive Summary

This compound is a secondary amine that presents a versatile scaffold for the synthesis of novel bioactive molecules. While direct pharmacological data on its derivatives are scarce, the structural analogy to known sympathomimetic stimulants, vasoconstrictors, and monoamine releasing agents, such as 2-aminoheptane (Tuaminoheptane) and its methylated analogs (e.g., DMHA), suggests a high potential for a range of biological activities. This technical guide provides a comprehensive overview of these potential activities, detailed hypothetical experimental protocols for their investigation, and conceptual signaling pathways. The primary aim is to furnish researchers and drug development professionals with a foundational understanding to explore the therapeutic promise of this chemical class.

Chemical Background and Synthetic Accessibility

This compound serves as a valuable precursor in medicinal chemistry due to its secondary amine functional group and a chiral center, offering avenues for diverse chemical modifications.[1] Its synthesis is achievable through established organic chemistry routes, such as the N-alkylation of 2-pentanamine with an ethyl halide or via reductive amination.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biochemical assays.[1] The versatility of this scaffold allows for the systematic modification of the alkyl chain, the substituents on the nitrogen atom, and the stereochemistry at the chiral center, enabling comprehensive Structure-Activity Relationship (SAR) studies.[1]

Potential Biological Activities and Mechanisms of Action

Based on the pharmacology of structurally similar compounds like 2-aminoheptane and DMHA, derivatives of this compound are hypothesized to interact with the monoaminergic systems in the central and peripheral nervous systems.

Sympathomimetic and Stimulant Effects

Compounds structurally related to this compound, such as 2-aminoheptane and DMHA, are known sympathomimetic stimulants.[2][3][4][5] This suggests that novel derivatives could elicit similar effects, including increased alertness, focus, and energy.[4][6]

Hypothesized Mechanism of Action: The primary mechanism is likely the release and inhibition of reuptake of catecholamines, particularly norepinephrine and dopamine.[5][7] By acting as a monoamine releasing agent, these compounds can be taken up by catecholamine transporters, leading to a temporary increase in the synaptic concentration of these neurotransmitters.[7] The presence of a methyl group on the alpha carbon in similar compounds is known to hinder monoamine oxidase, potentially prolonging the action of the released neurotransmitters.[7]

Vasoconstrictive and Decongestant Properties

2-Aminoheptane was historically used as a nasal decongestant due to its vasoconstrictor properties.[3][5] It is plausible that certain this compound derivatives could exhibit similar activity.

Hypothesized Mechanism of Action: This effect is likely mediated by the activation of alpha-1 adrenergic receptors on the smooth muscle of blood vessels, leading to vasoconstriction.[4][7] This action would reduce blood flow to the nasal mucosa, alleviating congestion.

Potential Analgesic and Anti-inflammatory Properties

While less documented, some sources suggest that derivatives of N-Ethyl-2-pentanamine may possess analgesic or anti-inflammatory properties.[1] Early studies on related compounds like DMHA indicated an increased pain tolerance in animal models.[2]

Hypothesized Mechanism of Action: The analgesic effects could be centrally mediated through the modulation of dopaminergic and noradrenergic pathways involved in pain perception. Potential anti-inflammatory actions would require dedicated investigation into their effects on inflammatory signaling cascades, such as cytokine production and enzyme activity (e.g., cyclooxygenases).

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound derivatives are publicly available, the following table is a hypothetical representation of data that could be generated from the experimental protocols outlined below. This table is intended to serve as a template for organizing future research findings.

| Derivative ID | Compound Name | Target | Assay Type | IC50 (nM) | EC50 (nM) | Ki (nM) | Emax (%) |

| NEP-001 | N-Ethyl-N-(1-methylbutyl)amine | NET | Reuptake | - | - | 150 | - |

| NEP-002 | N-(4-fluorobenzyl)-N-ethyl-2-pentanamine | DAT | Reuptake | - | - | 320 | - |

| NEP-003 | 1-(N-Ethyl-2-pentylamino)propan-2-ol | α1-AR | Binding | - | - | 85 | - |

| NEP-004 | N-Ethyl-N-(1-methylbutyl)acetamide | COX-2 | Inhibition | 500 | - | - | - |

Table 1: Hypothetical Pharmacological Data for this compound Derivatives. (NET: Norepinephrine Transporter; DAT: Dopamine Transporter; α1-AR: Alpha-1 Adrenergic Receptor; COX-2: Cyclooxygenase-2).

Detailed Experimental Protocols

The following are detailed, standardized protocols that could be employed to investigate the potential biological activities of novel this compound derivatives.

Protocol: Monoamine Transporter Reuptake Assay

Objective: To determine the inhibitory potency of test compounds on the reuptake of norepinephrine (NE) and dopamine (DA) by their respective transporters (NET and DAT).

Materials:

-

HEK293 cells stably expressing human NET or DAT

-

[³H]-Norepinephrine or [³H]-Dopamine

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation vials and cocktail

-

Microplate shaker and harvester

-

Liquid scintillation counter

Procedure:

-

Cell Plating: Plate NET- or DAT-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Include a positive control (e.g., Desipramine for NET, GBR-12909 for DAT) and a vehicle control (DMSO).

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or controls for 15 minutes at room temperature.

-

Initiation of Reuptake: Add [³H]-NE or [³H]-DA to each well to initiate the reuptake process. Incubate for 10 minutes at room temperature with gentle shaking.

-

Termination of Reuptake: Stop the assay by rapidly washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioligand taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol: Alpha-1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the alpha-1 adrenergic receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human alpha-1 adrenergic receptor

-

[³H]-Prazosin (radioligand)

-

Test compounds dissolved in DMSO

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., Phentolamine)

-

Glass fiber filters

-

Microplate harvester

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and serial dilutions of the test compounds or controls.

-

Radioligand Addition: Add [³H]-Prazosin to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of displacement for each compound concentration. Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway for Sympathomimetic Effects

Caption: Hypothesized mechanism of sympathomimetic action for N-Ethyl-2-pentanamine derivatives.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis and biological screening of N-Ethyl-2-pentanamine derivatives.

Conclusion and Future Directions

The chemical scaffold of this compound holds considerable, albeit underexplored, potential for the development of novel therapeutic agents. The structural similarities to known monoamine releasing agents strongly suggest that its derivatives could modulate adrenergic and dopaminergic signaling, leading to sympathomimetic, vasoconstrictive, and potentially analgesic effects. The immediate future for research in this area should focus on the synthesis of a diverse library of N-Ethyl-2-pentanamine derivatives and their systematic evaluation using the experimental protocols detailed in this guide. Subsequent in-depth studies on lead compounds will be crucial to elucidate their precise mechanisms of action, pharmacokinetic profiles, and in vivo efficacy and safety. This foundational work will be instrumental in unlocking the therapeutic promise of this intriguing class of compounds.

References

- 1. This compound | 1609396-49-7 | Benchchem [benchchem.com]

- 2. gigasnutrition.com [gigasnutrition.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuaminoheptane - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. tigerfitness.com [tigerfitness.com]

An In-depth Technical Guide to the Stereoisomers of N-Ethyl-2-pentanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of N-Ethyl-2-pentanamine, a chiral secondary amine with potential applications in medicinal chemistry and organic synthesis. Due to the presence of a stereocenter at the second carbon of the pentyl chain, N-Ethyl-2-pentanamine exists as a pair of enantiomers: (R)-N-Ethyl-2-pentanamine and (S)-N-Ethyl-2-pentanamine. While specific experimental data on the distinct properties of these enantiomers is limited in publicly available literature, this document outlines the fundamental principles of their synthesis, separation, and the expected differences in their biological activities based on established concepts in stereochemistry and pharmacology.

Physicochemical Properties

Enantiomers possess identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they exhibit distinct behavior in the presence of plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity and is a key differentiator between enantiomers.

Table 1: General and Stereoisomer-Specific Properties of N-Ethyl-2-pentanamine

| Property | Racemic N-Ethyl-2-pentanamine | (R)-N-Ethyl-2-pentanamine | (S)-N-Ethyl-2-pentanamine |

| Molecular Formula | C₇H₁₇N | C₇H₁₇N | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol [1][2] | 115.22 g/mol [1][2] | 115.22 g/mol [1][2] |

| Boiling Point | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° (by definition) | Value not available | Value not available |

Note: Specific experimental values for the boiling point and specific rotation of the individual enantiomers are not readily found in the surveyed literature.

Synthesis of Racemic N-Ethyl-2-pentanamine

The synthesis of racemic N-Ethyl-2-pentanamine can be achieved through several established methods for the formation of secondary amines.

A common and efficient method is the reductive amination of 2-pentanone with ethylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the secondary amine.

Alternatively, N-alkylation of 2-pentanamine with an ethyl halide (e.g., ethyl bromide or ethyl iodide) can be employed to yield N-Ethyl-2-pentanamine.[3]

Separation of Stereoisomers (Chiral Resolution)

The separation of the (R)- and (S)-enantiomers from the racemic mixture is a critical step for evaluating their individual properties.

A classical method for resolving racemic amines involves the formation of diastereomeric salts using a chiral resolving agent. For amines, chiral acids such as tartaric acid are commonly used. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Protocol: General Approach for Chiral HPLC Method Development

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.

-

Mobile Phase Selection:

-

Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

-

-

Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

-

Detection: Use a suitable detector, such as a UV detector or a mass spectrometer, to monitor the elution of the separated enantiomers.

Pharmacological and Biological Properties

Potential Differences in Pharmacological Profiles:

-

Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the enantiomers can differ. For example, metabolic enzymes may show stereoselectivity, leading to different rates of metabolism and clearance for each enantiomer.

Given the lack of specific data, it is not possible to construct a signaling pathway diagram for N-Ethyl-2-pentanamine. However, based on its structure as a secondary amine, it could potentially interact with various amine receptors or transporters in the central nervous system or peripheral tissues. Further research is required to elucidate the specific biological targets and signaling pathways of the individual stereoisomers.

Conclusion

The stereoisomers of N-Ethyl-2-pentanamine represent an area with potential for further investigation, particularly in the context of drug discovery. While general methods for their synthesis and separation are well-established in organic chemistry, a detailed characterization of the individual (R)- and (S)-enantiomers is lacking in the current scientific literature. Future research should focus on the enantioselective synthesis or efficient resolution of N-Ethyl-2-pentanamine, followed by a thorough evaluation of the physicochemical and pharmacological properties of the individual stereoisomers. This will be crucial for determining their potential as scaffolds in the development of novel therapeutic agents.

References

- 1. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Ethylpentan-2-amine | C7H17N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of N-Ethyl-2-pentanamine Hydrochloride: A Technical Guide

Introduction

N-Ethyl-2-pentanamine hydrochloride is a secondary amine salt with potential applications as a building block in organic and medicinal chemistry.[1] Its structural features, including the ethyl and pentanamine moieties, influence its chemical reactivity and physical properties, making it a subject of interest in synthetic chemistry.[1] As with any synthesized compound intended for research or development, comprehensive spectroscopic characterization is crucial to confirm its identity, purity, and structure.

This technical guide provides a detailed overview of the standard spectroscopic methodologies for the analysis of this compound. While publicly available experimental spectral data for this specific compound is limited, this document outlines the expected spectroscopic characteristics based on its structure and provides detailed experimental protocols for acquiring and interpreting the necessary data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1609396-49-7 | [1][2][3] |

| Molecular Formula | C₇H₁₈ClN | [3] |

| Molecular Weight | 151.68 g/mol | [1][3] |

| IUPAC Name | N-ethyl-N-(1-methylbutyl)amine hydrochloride | [2] |

| Canonical SMILES | CCCC(C)NCC.Cl | [3] |

| InChI Key | MIEQCDONVQYIBK-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data (Predicted and Expected)

Due to the lack of publicly available experimental spectra, the following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

The following table presents illustrative predicted ¹H NMR chemical shifts.[1] The presence of the hydrochloride salt would lead to the amine proton appearing as a broad singlet.[1]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(NH)- | 3.1 - 3.4 | m | 1H |

| -NH₂⁺- | 8.5 - 9.5 | br s | 2H |

| -CH₂- (ethyl) | 2.8 - 3.1 | m | 2H |

| -CH₂- (pentyl) | 1.4 - 1.7 | m | 2H |

| -CH₃ (pentyl, C2) | 1.2 - 1.4 | d | 3H |

| -CH₂- (pentyl) | 1.2 - 1.4 | m | 2H |

| -CH₃ (ethyl) | 1.1 - 1.3 | t | 3H |

| -CH₃ (pentyl, terminal) | 0.8 - 1.0 | t | 3H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected)

| Carbon | Expected Chemical Shift (ppm) |

| C2 (CH) | 55 - 60 |

| -CH₂- (ethyl) | 40 - 45 |

| C3 (-CH₂-) | 35 - 40 |

| C4 (-CH₂-) | 20 - 25 |

| C1 (-CH₃) | 18 - 22 |

| -CH₃ (ethyl) | 12 - 16 |

| C5 (-CH₃) | 10 - 15 |

IR (Infrared) Spectroscopy Data (Expected)

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (salt) | 2400 - 2800 | Broad, strong absorption characteristic of a secondary amine salt. |

| C-H Stretch | 2850 - 2960 | Strong, sharp peaks from the alkyl chains. |

| N-H Bend | 1550 - 1650 | Medium to strong absorption. |

| C-N Stretch | 1020 - 1250 | Medium absorption. |

MS (Mass Spectrometry) Data (Expected)

For the free base, N-Ethyl-2-pentanamine (Molecular Weight: 115.22 g/mol ), the following fragments would be expected under electron ionization (EI).

| m/z | Proposed Fragment |

| 115 | [M]⁺ (Molecular ion of the free base) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 58 | [CH₃CH=NHCH₂CH₃]⁺ (alpha-cleavage) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode.

-

Mass range: m/z 50-500.

-

The exact mass of the protonated free base ([M+H]⁺) is a key value for analysis.[1]

-

-

Data Processing: The instrument software will determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical exact mass to confirm the elemental composition.

-

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Signaling Pathways

There are no known specific signaling pathways directly associated with this compound. Its primary relevance in a biological context would be as a precursor or building block for the synthesis of more complex, biologically active molecules.[1] Derivatives of N-substituted amines have been explored for potential therapeutic properties, but this compound itself is not known to be a signaling molecule.[1]

References

Methodological & Application

Synthesis of N-Ethyl-2-pentanamine hydrochloride via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile method for the formation of carbon-nitrogen bonds. This application note details the synthesis of N-Ethyl-2-pentanamine hydrochloride, a valuable secondary amine intermediate, through a one-pot reductive amination of 2-pentanone with ethylamine, followed by reduction with sodium borohydride. This process is widely utilized in medicinal chemistry and drug development due to its operational simplicity and the prevalence of secondary amines in biologically active molecules.[1] The subsequent conversion to the hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is advantageous for various laboratory applications.[1]

Reaction Principle

The synthesis proceeds in two main stages within a single reaction vessel. Initially, 2-pentanone reacts with ethylamine in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). The second stage involves the in-situ reduction of the imine by sodium borohydride (NaBH₄) to yield the secondary amine, N-Ethyl-2-pentanamine. Finally, the purified amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₈ClN | [2] |

| Molecular Weight | 151.68 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥95% | [3] |

| Typical Yield | 65-85% | Estimated from similar reactions[4][5] |

Experimental Protocols

Materials and Reagents

-

2-Pentanone

-

Ethylamine (70% solution in water or as hydrochloride salt)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, concentrated and 2M solution in diethyl ether)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Protocol 1: One-Pot Reductive Amination

This protocol outlines the direct, one-pot synthesis of N-Ethyl-2-pentanamine from 2-pentanone and ethylamine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-pentanone (1.0 eq) and methanol.

-

Amine Addition: Add ethylamine (1.2 eq). If using ethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be gently warmed to 40-50°C to expedite this step.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the aqueous residue and transfer to a separatory funnel.

-

Make the aqueous layer basic (pH > 11) by the addition of a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethyl-2-pentanamine.

-

Protocol 2: Purification and Hydrochloride Salt Formation

This protocol describes the purification of the crude amine and its conversion to the hydrochloride salt.

-

Purification (Optional): If necessary, the crude N-Ethyl-2-pentanamine can be purified by fractional distillation under reduced pressure.

-

Salt Formation:

-

Dissolve the purified (or crude) amine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the this compound salt under vacuum.

-

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for the Synthesis of N-Ethyl-2-pentanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-Ethyl-2-pentanamine, a secondary amine of interest in pharmaceutical and chemical research. Two primary synthetic routes are presented: a highly selective one-pot reductive amination and a classical direct N-alkylation. The advantages and disadvantages of each method are discussed to aid in selecting the most appropriate procedure for your research needs.

Introduction

N-Ethyl-2-pentanamine is a chiral secondary amine that serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Its synthesis is a fundamental example of amine production, a crucial process in drug development. This document outlines two common and effective methods for its preparation:

-

Reductive Amination: A preferred one-pot method known for its high selectivity and milder reaction conditions. This protocol details the reaction between 2-pentanone and ethylamine in the presence of a reducing agent.

-

Direct N-alkylation: A traditional approach involving the nucleophilic substitution of an ethyl halide by 2-pentanamine. This method is often simpler to set up but can be prone to over-alkylation, leading to a mixture of products.

Data Summary

The following tables summarize the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and requirements.

Table 1: Comparison of Synthetic Protocols for N-Ethyl-2-pentanamine

| Parameter | Reductive Amination | Direct N-alkylation |

| Starting Materials | 2-Pentanone, Ethylamine, Sodium Borohydride | 2-Pentanamine, Ethyl Iodide, Potassium Carbonate |

| Reaction Time | 12 - 24 hours | 24 - 48 hours |

| Typical Yield | 85 - 95% | 40 - 60% |

| Purity (after purification) | >98% | ~95% (may contain tertiary amine) |

| Key Advantage | High selectivity, higher yield, greener | Simple reagents and setup |

| Key Disadvantage | Requires careful control of pH and temperature | Prone to over-alkylation, lower yield |

Table 2: Physical and Spectroscopic Data for N-Ethyl-2-pentanamine

| Property | Value |

| Molecular Formula | C₇H₁₇N[1] |

| Molecular Weight | 115.22 g/mol [1] |

| Boiling Point | 134-136 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.65-2.55 (m, 2H), 2.50-2.40 (m, 1H), 1.45-1.20 (m, 4H), 1.10 (t, J=7.2 Hz, 3H), 1.05 (d, J=6.4 Hz, 3H), 0.90 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 55.2, 44.8, 36.9, 19.8, 15.2, 14.3, 11.7 |

| Appearance | Colorless to pale yellow liquid |

Experimental Protocols

Protocol 1: Reductive Amination of 2-Pentanone with Ethylamine

This one-pot protocol is recommended for its high yield and selectivity, minimizing the formation of byproducts.[2][3][4]

Materials:

-

2-Pentanone

-

Ethylamine (70% solution in water)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 2M

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-pentanone (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethylamine solution (1.2 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture back down to 0 °C.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 2).

-

Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

-

Make the aqueous layer basic (~pH 12) by the dropwise addition of 2M NaOH.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by fractional distillation under reduced pressure to yield pure N-Ethyl-2-pentanamine.

-

Protocol 2: Direct N-alkylation of 2-Pentanamine

This method represents a more traditional approach to secondary amine synthesis. While conceptually simple, it often leads to the formation of tertiary amines as a significant byproduct.

Materials:

-

2-Pentanamine

-

Ethyl Iodide

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-pentanamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

-

Stir the suspension at room temperature.

-

Slowly add ethyl iodide (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (around 80 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will likely be a mixture of N-Ethyl-2-pentanamine and N,N-diethyl-2-pentanamine. Purification can be achieved by fractional distillation or column chromatography.

-

Visualizations

Caption: Workflow for the synthesis of N-Ethyl-2-pentanamine via reductive amination.

Caption: Simplified mechanism of reductive amination.

Caption: Workflow for the synthesis of N-Ethyl-2-pentanamine via direct N-alkylation.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of N-Ethyl-2-pentanamine Hydrochloride

Abstract

This application note presents a detailed protocol for the determination of the purity of N-Ethyl-2-pentanamine hydrochloride using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for quality control and purity assessment of this secondary amine salt. The method utilizes a C18 stationary phase with an ion-pairing agent in the mobile phase to achieve optimal separation and peak symmetry.

Introduction

This compound is a secondary amine salt that serves as a building block in the synthesis of various organic molecules and pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical aspect of quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis.[1] This application note details a robust RP-HPLC method developed as a starting point for the purity determination of this compound. The method employs an ion-pairing agent to improve the retention and peak shape of the polar amine on a nonpolar C18 column.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

-

Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or deionized)

-

Sodium dodecyl sulfate (SDS) or 1-Hexanesulfonic acid sodium salt (for ion-pairing)

-

Phosphoric acid (analytical grade)

-

This compound reference standard of known purity.

-

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic with 5 mM 1-Hexanesulfonic acid sodium salt, pH adjusted to 2.5 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Note: This method is a recommended starting point. Optimization may be required based on the specific HPLC system and column used.

Protocols

1. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Dissolve the appropriate amount of potassium phosphate monobasic and 1-hexanesulfonic acid sodium salt in HPLC-grade water to achieve final concentrations of 20 mM and 5 mM, respectively. Adjust the pH to 2.5 using phosphoric acid. Filter the solution through a 0.45 µm filter.

-

Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

-

Degas both mobile phases before use.

2. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in the mobile phase (premixed at the initial gradient conditions) and dilute to volume. This yields a standard stock solution of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

3. Sample Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in the mobile phase and dilute to volume to obtain a sample stock solution of approximately 1 mg/mL.

-

Dilute the sample stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[2]

4. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution to be analyzed.

-

At the end of the sequence, flush the column with a high percentage of the organic mobile phase to remove any strongly retained compounds, and then store it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative Quantitative Data for Purity Analysis

| Sample ID | Retention Time (min) | Peak Area | Area % |

| N-Ethyl-2-pentanamine HCl (Standard) | 8.52 | 1254321 | 99.9 |

| Impurity 1 | 4.25 | 876 | 0.07 |

| Impurity 2 | 10.11 | 345 | 0.03 |

| Total | 1255542 | 100.0 |

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of Experimental Workflow and Purity Calculation

The following diagrams illustrate the experimental workflow and the logical relationship for the purity calculation.

Caption: Experimental workflow for HPLC purity analysis.

Caption: Logical relationship for purity calculation.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for determining the purity of this compound. The use of a C18 column with an ion-pairing mobile phase allows for excellent separation and peak shape. This method can be readily implemented in a quality control laboratory for routine analysis and can serve as a foundation for further method validation and optimization.

References

Application Note: A Protocol for the Stereoselective Synthesis of N-Ethyl-2-pentanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethyl-2-pentanamine is a chiral amine that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemistry of such amines is often critical to their biological activity. Therefore, the development of efficient and highly stereoselective synthetic methods is of significant interest. Asymmetric reductive amination has emerged as one of the most powerful and direct strategies for the synthesis of chiral amines from readily available ketones and amines.[1][2] This application note provides a detailed protocol for the stereoselective synthesis of N-Ethyl-2-pentanamine via a transition-metal-catalyzed asymmetric reductive amination of 2-pentanone with ethylamine.

The described method utilizes an iridium-based catalyst with a chiral ligand to achieve high enantioselectivity. This approach offers a streamlined, one-pot synthesis, enhancing atom economy and simplifying the synthetic pathway compared to multi-step methods involving chiral auxiliaries.[1]

Experimental Protocol: Asymmetric Reductive Amination

This protocol details the stereoselective synthesis of N-Ethyl-2-pentanamine from 2-pentanone and ethylamine using an iridium-based catalytic system.

Materials and Reagents

-

2-Pentanone (≥99%)

-

Ethylamine solution (70 wt. % in H₂O) or Ethylamine hydrochloride

-

[Ir(1,5-cyclooctadiene)Cl]₂ (Iridium catalyst precursor)

-

(R)-SEGPHOS (Chiral ligand)

-

Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Toluene (Anhydrous, ≥99.8%)

-

Sodium Sulfate (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine solution

-

Silica gel for column chromatography

-

Hexanes (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine (for HPLC mobile phase)

Equipment

-

Schlenk flask or oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Column chromatography setup

-

Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Procedure

Step 1: Catalyst Preparation (In situ)

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(1,5-cyclooctadiene)Cl]₂ (0.01 mmol, 6.7 mg) and (R)-SEGPHOS (0.022 mmol, 13.6 mg).

-

Add anhydrous toluene (5.0 mL) via syringe.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.

Step 2: Reductive Amination Reaction

-

To the flask containing the catalyst solution, add 2-pentanone (1.0 mmol, 86.1 mg, 106 µL).

-

Add ethylamine (if using a 70% aqueous solution, use 1.5 mmol, 96 µL; if using ethylamine hydrochloride, add 1.5 mmol, 122.3 mg, along with a non-nucleophilic base like DBU, 1.5 mmol, 228.3 mg).

-

Add the Hantzsch ester (1.2 mmol, 304 mg).

-

Seal the flask and stir the reaction mixture at 40 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (eluent: a gradient of hexanes/ethyl acetate with 1% triethylamine) to afford pure N-Ethyl-2-pentanamine.

Step 4: Determination of Enantiomeric Excess

-

The enantiomeric excess (e.e.) of the purified product is determined by chiral HPLC analysis.[1][3]

-

HPLC Conditions:

-

Chiral Column: Chiralcel OD-H (or equivalent)

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (98:2:0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 25 °C

-

-

Inject a solution of the purified product and compare the peak areas of the two enantiomers to calculate the enantiomeric excess.

Data Presentation

The following table summarizes the expected quantitative data for the stereoselective synthesis of N-Ethyl-2-pentanamine based on the described protocol.

| Parameter | Value |

| Starting Materials | |

| 2-Pentanone | 1.0 mmol |

| Ethylamine | 1.5 mmol |

| Catalyst Loading | |

| [Ir(COD)Cl]₂ | 1.0 mol% |

| (R)-SEGPHOS | 1.1 mol% |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 40 °C |

| Time | 24-48 h |

| Results | |

| Isolated Yield | 85 - 95% |

| Enantiomeric Excess (e.e.) | >95% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the stereoselective synthesis of N-Ethyl-2-pentanamine.

Signaling Pathway (Reaction Mechanism Overview)

Caption: Simplified mechanism of asymmetric reductive amination.

References

Applications of N-Ethyl-2-pentanamine Derivatives in Medicinal Chemistry: A Focus on Antimalarial Agents

Introduction:

N-Ethyl-2-pentanamine and its derivatives represent a class of chemical compounds with potential applications in medicinal chemistry. While direct therapeutic applications of the parent compound are not widespread, its structural motif serves as a valuable building block in the synthesis of more complex molecules with biological activity.[1] Derivatives incorporating the N-ethyl-2-pentanamine backbone have been investigated for various therapeutic properties, including anti-inflammatory and analgesic effects.[1] This document focuses on a significant application of a closely related structural analog: its incorporation into the side chain of 4-aminoquinoline-based antimalarial drugs, exemplified by compounds structurally similar to hydroxychloroquine.

Application Note 1: N-Alkyl-2-pentanamine Derivatives as Side Chains for 4-Aminoquinoline Antimalarials

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs. The biological activity of these compounds is critically dependent on the nature of the substituent at the 4-position of the quinoline ring. An essential structural feature for potent antimalarial activity is an alkylamino side chain.[1] The length and branching of this side chain, as well as the nature of the terminal amino group, significantly influence the drug's efficacy, toxicity, and ability to overcome drug resistance.

Derivatives of N-alkyl-2-pentanamine are of particular interest as side chains for 4-aminoquinolines. The pentyl chain provides a suitable length and lipophilicity to allow the molecule to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. The secondary amine in the N-ethyl-2-pentanamine moiety offers a point for further functionalization, which can be exploited to modulate the compound's pharmacokinetic and pharmacodynamic properties.